molecular formula C30H20Cl2N2O3S B11516451 (5E)-5-[4-(benzyloxy)benzylidene]-1-(3,4-dichlorophenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[4-(benzyloxy)benzylidene]-1-(3,4-dichlorophenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11516451
M. Wt: 559.5 g/mol
InChI Key: WBYUPBFSNZKJPP-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(3,4-DICHLOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule characterized by its unique structure, which includes multiple aromatic rings, a sulfanyl group, and a diazinane dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(3,4-DICHLOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane dione structure, followed by the introduction of the phenyl and dichlorophenyl groups through substitution reactions. The final step involves the formation of the benzylidene moiety via a condensation reaction with the appropriate benzyl alcohol derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(3,4-DICHLOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the aromatic rings can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(3,4-DICHLOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(3,4-DICHLOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(3,4-DICHLOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H20Cl2N2O3S

Molecular Weight

559.5 g/mol

IUPAC Name

(5E)-1-(3,4-dichlorophenyl)-3-phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C30H20Cl2N2O3S/c31-26-16-13-23(18-27(26)32)34-29(36)25(28(35)33(30(34)38)22-9-5-2-6-10-22)17-20-11-14-24(15-12-20)37-19-21-7-3-1-4-8-21/h1-18H,19H2/b25-17+

InChI Key

WBYUPBFSNZKJPP-KOEQRZSOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.